![molecular formula C24H30N2O9 B5203135 1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5203135.png)
1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate, also known as DMPEP, is a synthetic compound that belongs to the class of piperazine derivatives. DMPEP has been of great interest to researchers due to its potential therapeutic applications in the treatment of various neurological disorders such as depression and anxiety.
Applications De Recherche Scientifique
1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate has been studied extensively for its potential therapeutic applications in the treatment of neurological disorders such as depression and anxiety. Several research studies have reported that 1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate exhibits antidepressant and anxiolytic effects in animal models. 1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate has also been shown to improve cognitive function and memory in animal studies. In addition, 1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Mécanisme D'action
The exact mechanism of action of 1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate is not fully understood. However, it is believed that 1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate acts by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. 1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate has been shown to increase the levels of these neurotransmitters in animal studies, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate has been shown to have several biochemical and physiological effects in animal studies. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. 1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which may protect against oxidative stress-induced damage in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory, and its purity can be determined using analytical techniques such as HPLC and NMR spectroscopy. 1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate has also been shown to have low toxicity levels in animal studies, which makes it a relatively safe compound to work with in the laboratory.
However, there are also some limitations for lab experiments with 1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate. The exact mechanism of action of 1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate is not fully understood, which makes it difficult to design experiments to study its effects. In addition, the effects of 1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate may vary depending on the animal model used, which makes it difficult to compare results across different studies.
Orientations Futures
There are several future directions for research on 1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate. One direction is to further investigate the mechanism of action of 1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate and its effects on neurotransmitter levels in the brain. Another direction is to study the long-term effects of 1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate on cognitive function and memory. In addition, future studies could investigate the potential use of 1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease.
Conclusion
In conclusion, 1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate is a synthetic compound that has been of great interest to researchers due to its potential therapeutic applications in the treatment of neurological disorders such as depression and anxiety. 1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate has been shown to exhibit antidepressant and anxiolytic effects in animal models, and it has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. Further research is needed to fully understand the mechanism of action of 1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate and its potential therapeutic applications.
Méthodes De Synthèse
1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzyl chloride with piperazine, followed by the reaction of the resulting compound with 4-methoxyphenoxyacetic acid. The final product is obtained by the reaction of the intermediate with oxalic acid. The synthesis of 1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate has been reported in several research papers, and the purity of the compound can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
IUPAC Name |
1-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5.C2H2O4/c1-26-18-6-8-19(9-7-18)29-16-22(25)24-12-10-23(11-13-24)15-17-4-5-20(27-2)14-21(17)28-3;3-1(4)2(5)6/h4-9,14H,10-13,15-16H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAOLOQUUNYITG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=C(C=C(C=C3)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5203056.png)
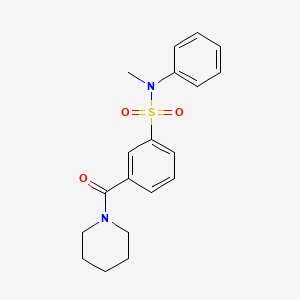
![4-tert-butyl-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5203064.png)
![methyl 1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5203074.png)
![allyl 3-(1,3-benzodioxol-5-yl)-2-[(4-butoxybenzoyl)amino]acrylate](/img/structure/B5203081.png)
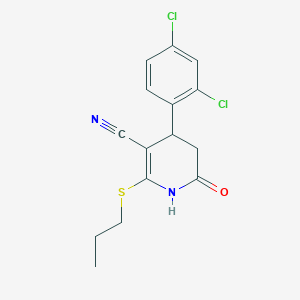
![4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5203094.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5203115.png)
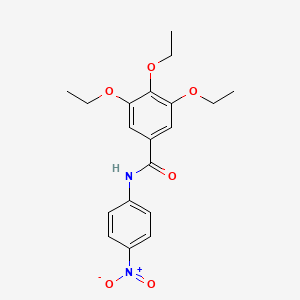
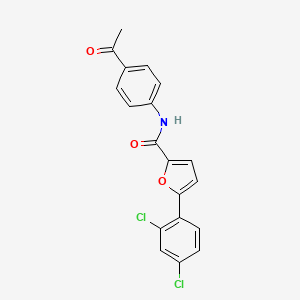
![N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5203124.png)
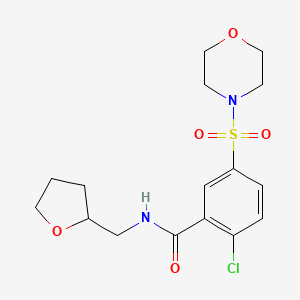
![N-[3-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B5203147.png)
![5-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-(3-thienylcarbonyl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5203151.png)